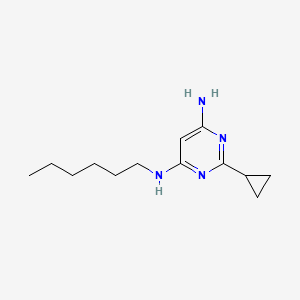

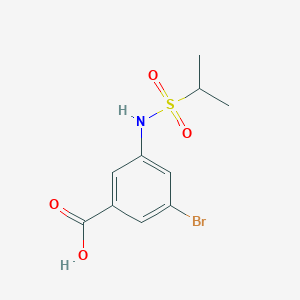

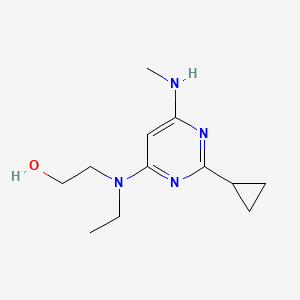

![molecular formula C11H14N4 B1471730 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-24-1](/img/structure/B1471730.png)

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine

Overview

Description

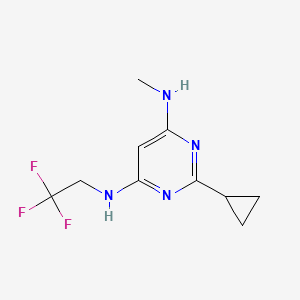

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine (CPP) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. It is an aromatic heterocyclic compound that contains both pyrazole and pyrimidine rings .

Molecular Structure Analysis

The molecular formula of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is C11H14N4, and its molecular weight is 202.26 g/mol. The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

While the specific chemical reactions involving 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine are not detailed in the retrieved papers, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications

Fluorescent Probes and Optical Applications

The pyrazolo[1,5-a]pyrimidine derivatives, including 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine, have been identified as strategic compounds for optical applications . They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds can serve as fluorescent probes for studying intracellular processes, acting as chemosensors, and contributing to the development of organic materials .

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural versatility of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine allows for the design of compounds with potential therapeutic properties. Its heterocyclic structure is particularly useful in creating new drugs with improved efficacy and reduced side effects.

Antitumor Agents

This compound serves as an antitumor scaffold due to its significant photophysical properties. Researchers have explored its anticancer potential, focusing on its ability to inhibit enzymes that are crucial for cancer cell survival .

Synthetic Methodologies

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which is essential for the development of new synthetic methodologies. This adaptability facilitates the creation of a wide range of derivatives with varied biological activities .

Material Science

Due to its photophysical properties, 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is also gaining traction in material science. It can be used in the development of new materials with specific optical characteristics, potentially impacting areas such as organic light-emitting devices .

Bio-Macromolecular Interactions

The compound’s ability to interact with bio-macromolecules makes it a valuable tool for studying biological interactions. This can lead to a better understanding of biological processes at the molecular level, which is crucial for the development of targeted therapies .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines are known to be a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . Some derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell growth and division .

Result of Action

The inhibition of CDK2 can lead to the arrest of cell growth and division, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment.

properties

IUPAC Name |

2-cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-9-6-13-11-5-10(14-15(11)7-9)8-3-1-2-4-8/h5-8H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJYZYCFPAQKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

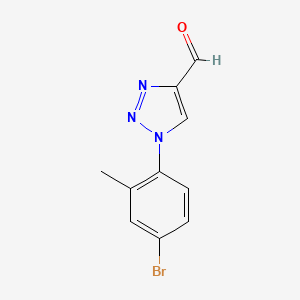

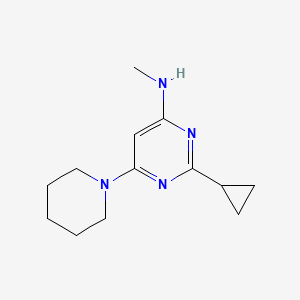

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)